ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and an ester functional group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.
Coupling Reaction: The pyrazole and thiazole rings are then coupled through a carbonylation reaction using a suitable coupling agent such as carbonyldiimidazole.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cell surface receptors, modulating signal transduction pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate: Unique due to its combined pyrazole and thiazole rings.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Similar pyrazole ring but different functional groups and biological activities.
5-Amino-3-methyl-1-phenylpyrazole: Similar pyrazole ring but lacks the thiazole ring and ester group.
Uniqueness
The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties. This dual ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C17H16N4O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16N4O3S/c1-3-24-16(23)13-10-25-17(18-13)19-15(22)14-9-12(20-21(14)2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,18,19,22) |
InChI Key |
QKCVHSFMOBBFOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3 |
Origin of Product |
United States |
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